BenchChemオンラインストアへようこそ!

1-(3,5-Difluorophenyl)-imidazolidin-2-one

Antimicrotubule agents Anticancer drug discovery Structure–activity relationship

This 3,5-difluorophenyl imidazolidin-2-one is the definitive negative control probe for antimicrotubule PIB-SO campaigns (IC₅₀ >1,000 nM vs. nanomolar 2,6-isomer). Unlike the 2,6-difluoro regioisomer, it eliminates confounding microtubule disruption while preserving the enhanced hepatic microsomal stability conferred by fluorination. Ideal for CYP inhibitor elaboration, GPCR-targeted libraries, and fluorine-walk SAR that demands a zero-activity tubulin reference point. Procure ≥95% purity to ensure reliable structure–selectivity relationships.

Molecular Formula C9H8F2N2O
Molecular Weight 198.173
CAS No. 1547051-49-9
Cat. No. B2611039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-imidazolidin-2-one
CAS1547051-49-9
Molecular FormulaC9H8F2N2O
Molecular Weight198.173
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C9H8F2N2O/c10-6-3-7(11)5-8(4-6)13-2-1-12-9(13)14/h3-5H,1-2H2,(H,12,14)
InChIKeyBSNGNHDZZOKTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorophenyl)-imidazolidin-2-one (CAS 1547051-49-9): Core Scaffold Procurement and Positional Isomer Differentiation


1-(3,5-Difluorophenyl)-imidazolidin-2-one (CAS 1547051-49-9) is a fluorinated aromatic imidazolidin-2-one building block with the molecular formula C₉H₈F₂N₂O and a molecular weight of 198.17 g/mol . The compound features a 3,5-difluoro substitution pattern on the N1-phenyl ring, distinguishing it from other difluorophenyl regioisomers (2,4-; 3,4-; 2,6-) and the non-fluorinated parent 1-phenylimidazolidin-2-one. Commercially available at purities of ≥95% to 98% from multiple vendors , this compound serves as a key pharmacophoric intermediate in medicinal chemistry, particularly in the development of antimicrotubule agents, kinase inhibitors, and CYP enzyme modulators . Understanding how its specific fluorine substitution pattern governs biological activity is critical for rational procurement decisions in drug discovery programs.

Why 1-(3,5-Difluorophenyl)-imidazolidin-2-one Cannot Be Interchanged with Other Difluorophenyl Imidazolidin-2-one Isomers


The position of fluorine atoms on the N1-phenyl ring of imidazolidin-2-one derivatives is not a trivial structural variation—it is a decisive determinant of biological potency. In a systematic study of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) antimicrotubule agents, the 3,5-difluoro substitution pattern (3,5-PFB-SOs) yielded antiproliferative IC₅₀ values exceeding 1,000 nM across four cancer cell lines, whereas the 2,6-difluoro counterparts (2,6-PFB-SOs) exhibited potent nanomolar-range activity (IC₅₀ 23–900 nM) . This greater than 10-fold potency gap demonstrates that fluorine position fundamentally alters target engagement, microtubule disruption capability, and downstream cellular effects. Furthermore, fluorination per se confers improved hepatic microsomal stability compared to non-fluorinated analogs . Generic substitution with an incorrect regioisomer—even one with identical molecular formula and similar vendor purity specifications—can therefore invalidate an entire structure–activity relationship (SAR) campaign or lead to false-negative results in screening cascades.

Quantitative Differentiation Evidence: 1-(3,5-Difluorophenyl)-imidazolidin-2-one vs. Closest Analogs


Antiproliferative Potency: 3,5-Difluoro vs. 2,6-Difluoro Substitution Produces >10-Fold Activity Difference

In a direct head-to-head comparison within the same study, phenyl 3,5-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (3,5-PFB-SOs, compounds 4–15) bearing the 3,5-difluoro substitution pattern characteristic of 1-(3,5-difluorophenyl)-imidazolidin-2-one exhibited antiproliferative IC₅₀ values greater than 1,000 nM across four cancer cell lines. In contrast, the isomeric 2,6-difluoro analogs (2,6-PFB-SOs, compounds 16–27) demonstrated IC₅₀ values in the nanomolar range of 23–900 nM . The most potent 2,6-PFB-SOs (compounds 19, 26, 27) additionally induced G2/M cell cycle arrest, cytoskeleton disruption, and impaired microtubule polymerization—effects not observed with the 3,5-difluoro series .

Antimicrotubule agents Anticancer drug discovery Structure–activity relationship

Hepatic Microsomal Stability: Fluorinated PIB-SOs Outperform Non-Fluorinated Counterparts

Fluorinated PIB-SO derivatives, including the 3,5-PFB-SO series that incorporates the 1-(3,5-difluorophenyl)-imidazolidin-2-one scaffold, exhibited improved in vitro hepatic stability compared to their non-fluorinated PIB-SO counterparts across mouse, rat, and human liver microsomes . This class-level observation indicates that fluorination of the N1-phenyl ring—regardless of the specific difluoro positional isomer—reduces oxidative metabolism and enhances metabolic persistence. The study further reported that these fluorinated derivatives possess theoretical pharmacokinetic and drug-like physicochemical properties suitable for in vivo evaluation .

Metabolic stability Drug metabolism Pharmacokinetics

Physicochemical Property Tuning: Fluorine Position Dictates Electronic Profile and Drug-Likeness

The 3,5-difluoro substitution pattern places fluorine atoms at meta positions relative to the imidazolidinone N1 attachment point, creating a distinct electronic environment compared to the 2,6-difluoro (ortho, ortho), 2,4-difluoro (ortho, para), and 3,4-difluoro (meta, para) isomers. The Bouzriba et al. (2024) study confirmed that 3,5-PFB-SOs and 2,6-PFB-SOs both exhibit theoretical drug-like physicochemical properties, but the differing fluorine positions modulate logP, polar surface area, and hydrogen-bonding capacity in ways that affect target binding—as evidenced by the observation that only 2,6-PFB-SOs exhibit binding affinity toward the colchicine-binding site (C-BS) in docking studies . The 3,5-difluoro isomer did not show C-BS binding, reinforcing that the electronic configuration of the 3,5-substitution pattern is incompatible with this specific pharmacophoric requirement.

Physicochemical properties Drug-likeness Fluorine chemistry

Commercial Availability and Purity Benchmarking Across Difluorophenyl Imidazolidin-2-one Isomers

1-(3,5-Difluorophenyl)-imidazolidin-2-one (CAS 1547051-49-9) is available from multiple vendors at purities of ≥95% (Apollo Scientific, Calpac Lab, VWR) to 98% (Leyan) . In comparison, the 2,4-difluoro isomer (CAS 1545294-47-0) and 3,4-difluoro isomer (CAS 162748-23-4) are also commercially available at similar purity grades . The non-fluorinated parent 1-phenylimidazolidin-2-one (CAS 1848-69-7) is widely stocked at ≥95% purity . Notably, some vendors list the 3,5-difluoro isomer as discontinued or with limited stock (CymitQuimica: all sizes discontinued) , suggesting lower commercial demand and potentially longer lead times. The GHS hazard profile—H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)—is consistent across all difluorophenyl imidazolidin-2-one isomers .

Chemical procurement Building block sourcing Purity specification

Optimal Application Scenarios for 1-(3,5-Difluorophenyl)-imidazolidin-2-one (CAS 1547051-49-9) Based on Quantitative Differentiation Evidence


Negative Control or Selectivity Tool in Antimicrotubule Agent Screening Cascades

Because 3,5-PFB-SOs exhibit IC₅₀ > 1,000 nM and lack microtubule disruption activity—in stark contrast to the nanomolar potency of 2,6-PFB-SOs (IC₅₀ 23–900 nM) —1-(3,5-difluorophenyl)-imidazolidin-2-one is the optimal scaffold for synthesizing negative control probes. In antimicrotubule agent discovery, incorporating this 3,5-difluoro building block into a PIB-SO library generates compounds with greatly reduced on-target activity, enabling researchers to differentiate specific microtubule-mediated effects from off-target cytotoxicity.

Metabolically Stabilized Scaffold for Non-Tubulin Target Programs

The fluorinated PIB-SO scaffold, including the 3,5-difluoro series, demonstrates improved hepatic microsomal stability in mouse, rat, and human microsomes relative to non-fluorinated analogs . For drug discovery programs targeting kinases, GPCRs, or other non-tubulin proteins, the 3,5-difluoro imidazolidin-2-one core can be elaborated while preserving the metabolic stability benefit of fluorination, without the risk of confounding microtubule-based cytotoxicity that accompanies the 2,6-difluoro isomer.

SAR Studies Mapping Fluorine Position Effects on Target Selectivity

The absence of colchicine-binding site (C-BS) affinity for 3,5-PFB-SOs, compared to the demonstrated C-BS binding of 2,6-PFB-SOs (compounds 19, 21, 24, 26, 27) , makes 1-(3,5-difluorophenyl)-imidazolidin-2-one an essential comparator in systematic fluorine-walk SAR studies. By testing all four difluorophenyl regioisomers (2,4-; 2,6-; 3,4-; 3,5-) against a given target, medicinal chemists can map the precise electronic and steric requirements for target engagement, using the 3,5-isomer as the extreme low-activity reference point for tubulin-related endpoints.

Specialized Intermediate for CYP Enzyme Probe Synthesis

Imidazolidin-2-one derivatives are documented scaffolds for cytochrome P450 inhibitors, with activity reported against CYP3A4, CYP2C19, and CYP2B6 isoforms. The 3,5-difluorophenyl substitution pattern provides a distinct electronic profile that may confer selectivity advantages over other regioisomers. Researchers synthesizing CYP isoform-selective chemical probes should consider 1-(3,5-difluorophenyl)-imidazolidin-2-one as a starting material, particularly when the 2,6-difluoro isomer is undesirable due to its potent antimicrotubule activity . Procurement from vendors offering ≥95% purity (Apollo Scientific) or 98% purity (Leyan) ensures suitable quality for medicinal chemistry derivatization .

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)-imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.